Octadecyl chloroacetate

Description

Significance in Contemporary Chemical Science

The significance of octadecyl chloroacetate (B1199739) in modern chemical research stems from its role as a versatile synthetic building block. The presence of a terminal chlorine atom on the acetate group provides a reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of the long octadecyl chain onto various substrates and molecules.

Its amphiphilic character, combining a significant hydrophobic tail with a polar, reactive head, makes it a precursor for surface-active agents. Specifically, it is used in the synthesis of specialized surfactants, such as cationic gemini surfactants. These advanced surfactants are of academic interest due to their unique aggregation properties and potential applications in various fields. One study detailed the synthesis of octadecyl-2-chloroacetate as a key intermediate in the production of novel cationic gemini surfactants derived from Guava crude fat. bu.edu.eg

The long alkyl chain is also valuable in materials science for imparting hydrophobicity to surfaces or for creating self-assembling molecular structures. While not always mentioning octadecyl chloroacetate directly, research into surface modification frequently employs molecules with similar long-chain alkyl structures, like octadecyltrichlorosilane, to create hydrophobic surfaces on materials such as titanium or medium-entropy alloys. researchgate.netresearchgate.net This highlights the general importance of the octadecyl group in tuning surface properties.

Scope of Academic Inquiry

Academic inquiry into this compound and related long-chain esters primarily focuses on a few key areas:

Synthesis and Characterization: Research has been conducted on the efficient synthesis of this compound, typically through the esterification of octadecanol with chloroacetic acid or chloroacetyl chloride. bu.edu.eg Characterization of the resulting compound involves standard analytical techniques to confirm its structure and purity. For instance, the synthesis of octadecyl-2-chloroacetate has been confirmed using Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. bu.edu.eg The IR spectrum shows characteristic bands for the aliphatic chain and the ester carbonyl group, while ¹H NMR confirms the presence and arrangement of protons in the molecule. bu.edu.eg

Intermediate for Surfactant Synthesis: A significant area of research is its use as a precursor to novel surfactants. The chloroacetate group can be reacted with tertiary amines, such as N,N,N',N'-tetramethylethylenediamine, in a quaternization reaction to produce cationic surfactants. bu.edu.eg These surfactants are then studied for their physicochemical properties, such as surface tension reduction and aggregation behavior.

Analytical Method Development: The analysis of this compound itself is a subject of study. For example, methods utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed for its separation and analysis. sielc.com These methods are scalable and can be used for preparative separation to isolate impurities. sielc.com

Natural Occurrence: While primarily a synthetic compound for industrial and research purposes, this compound has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis in the chloroform (B151607) and hexane (B92381) fractions of Rhododendron arboreum Sm. leaves. nih.gov This finding opens up avenues for research into its natural role and biosynthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5348-82-3 | lookchem.comchemical-suppliers.eu |

| Molecular Formula | C₂₀H₃₉ClO₂ | lookchem.comchemical-suppliers.eu |

| Molecular Weight | 346.98 g/mol | lookchem.com |

| Boiling Point | 381.1°C at 760 mmHg | lookchem.com |

| Density | 0.928 g/cm³ | lookchem.com |

| Flash Point | 228.9°C | lookchem.com |

| Melting Point | 47°C | bu.edu.eg |

Table 2: Spectroscopic Data for Octadecyl-2-chloroacetate bu.edu.eg

| Spectroscopic Technique | Observed Data |

| Infrared (IR) Spectroscopy (ν, cm⁻¹) | 2954, 2921, 2851 (C-H, aliphatic chain); 1749 (C=O, ester); 1213 (C-O) |

| ¹H NMR Spectroscopy (δ, ppm) | 0.89 (t, 3H, terminal CH₃-); 1.28 (s, 30H, -(CH₂)₁₅-); 1.68 (m, 2H, -CH₂CH₂-O); 4.06 (s, 2H, -CH₂-Cl); 4.20 (t, 2H, -CH₂-O) |

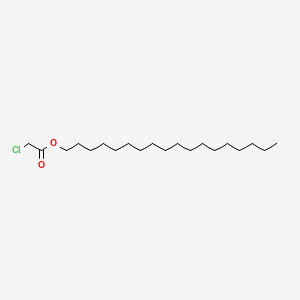

Structure

2D Structure

Properties

CAS No. |

5348-82-3 |

|---|---|

Molecular Formula |

C20H39ClO2 |

Molecular Weight |

347.0 g/mol |

IUPAC Name |

octadecyl 2-chloroacetate |

InChI |

InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19H2,1H3 |

InChI Key |

HDNSRULOUMXYKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Octadecyl Chloroacetate

Octadecyl chloroacetate (B1199739), an ester combining a long-chain fatty alcohol (octadecanol) with a reactive haloacetic acid, serves as a versatile intermediate in organic synthesis. Its structure, featuring a hydrophobic 18-carbon alkyl chain and a reactive chloroacetyl group, allows for a range of chemical modifications. This article details the primary synthetic routes to octadecyl chloroacetate and its subsequent use as a precursor for various amphiphilic molecules.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within the octadecyl chloroacetate (B1199739) molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both the proton and carbon frameworks can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in octadecyl chloroacetate, confirming the presence and connectivity of its distinct structural motifs. In studies characterizing the compound, the resulting spectrum displays several key signals that correspond to the different types of protons within the molecule. nih.gov

The terminal methyl group (-CH₃) of the long octadecyl chain appears as a triplet at approximately 0.89 ppm. nih.gov A large, prominent signal, integrating to 30 protons, is observed as a singlet around 1.28 ppm, which is characteristic of the 15 repeating methylene (B1212753) units (-(CH₂)₁₅-) that form the backbone of the alkyl chain. nih.gov The methylene group adjacent to the ester oxygen (-CH₂CH₂-O) is identified as a multiplet near 1.68 ppm. nih.gov Further downfield, the methylene protons of the chloroacetyl group (-OCOCH₂Cl) produce a singlet at about 4.06 ppm. nih.gov Finally, the methylene protons directly attached to the ester oxygen (-CH₂-O) are observed as a triplet at approximately 4.20 ppm. nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Integration | Proton Assignment |

| 0.89 | Triplet (t) | 3H | Terminal -CH₃ of the octadecyl chain |

| 1.28 | Singlet (s) | 30H | 15 methylene groups (-(CH₂)₁₅-) of the octadecyl chain |

| 1.68 | Multiplet (m) | 2H | Methylene group adjacent to the ester linkage (-CH₂CH₂-O-) |

| 4.06 | Singlet (s) | 2H | Methylene group of the chloroacetyl moiety (-CH₂Cl) |

| 4.20 | Triplet (t) | 2H | Methylene group attached to the ester oxygen (-CH₂-O-) |

| Table 1: ¹H NMR spectral data for this compound. Data sourced from research on the synthesis of related surfactants. nih.gov |

While detailed published spectra with full assignments for this compound are not widely available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is a standard method used to confirm its carbon skeleton. nih.gov The spectrum is expected to show distinct signals corresponding to the carbonyl carbon of the ester group, the carbon atom bonded to chlorine, and the various carbons of the long octadecyl chain. Key expected resonances include a signal for the ester carbonyl (C=O) typically found in the 160-170 ppm range. The carbon of the chloro-substituted methylene group (Cl-CH₂) would appear in a characteristic downfield region due to the electronegativity of the chlorine atom. The carbon atom of the methylene group attached to the ester oxygen (-CH₂-O-) would also be shifted downfield. The numerous methylene carbons of the long alkyl chain would produce a cluster of signals in the upfield region of the spectrum, with the terminal methyl carbon appearing as the most upfield signal. The use of ¹³C NMR is noted in literature that characterizes this compound, confirming its role in structural verification. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound provides clear evidence of its key functional groups. Strong absorption bands observed at 2954, 2921, and 2851 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations (ν) of the C-H bonds within the long aliphatic octadecyl chain. nih.gov A very prominent and sharp absorption appears at 1749 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. nih.gov Additionally, a significant band at 1213 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 2954, 2921, 2851 | C-H Stretching (ν) | Aliphatic chain (-CH₃, -CH₂-) |

| 1749 | C=O Stretching (ν) | Ester carbonyl |

| 1213 | C-O Stretching (ν) | Ester linkage |

| Table 2: Characteristic IR absorption bands for this compound. Data sourced from studies on its synthesis and characterization. nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and identifying individual components within complex mixtures. This technique has been successfully utilized to identify this compound in natural product extracts. For instance, in a phytochemical analysis of Rhododendron arboreum leaves, GC-MS profiling identified this compound as one of the constituents present in both the chloroform (B151607) and hexane (B92381) fractions of the leaf extract. mdpi.com This demonstrates the utility of GC-MS in detecting and confirming the presence of this compound in intricate biological matrices. The compound has also been detected via GC-MS in the methanolic extract of Calendula officinalis leaves and in the epicuticular waxes of plants from the Solanum nigrum complex. aip.orgasianpubs.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of long-chain esters like this compound. Due to its hydrophobic nature, reversed-phase chromatography is the predominant mode employed for its analysis. evitachem.comchromatographyonline.com Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as powerful tools in its analytical characterization. evitachem.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of long-chain fatty acid esters. hplc.eu For this compound, reversed-phase HPLC (RP-HPLC) offers a robust method for separation and analysis. sielc.com The inherent hydrophobicity of the octadecyl chain lends itself well to retention on nonpolar stationary phases. evitachem.com

A specific method for the analysis of this compound utilizes a Newcrom R1 column, which is a reverse-phase column characterized by low silanol (B1196071) activity. sielc.com This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile acid, such as formic acid. sielc.com The use of columns with smaller 3 µm particles is an option for fast Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com While C18 columns are common for separating long-chain esters, specialized columns can offer enhanced selectivity. hplc.eusielc.comnih.gov

Table 1: HPLC Method for this compound Analysis An interactive data table summarizing the reverse-phase HPLC conditions for analyzing this compound.

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 column (special reverse-phase with low silanol activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Applications | Analytical Separation, Preparative Isolation of Impurities, Pharmacokinetics | sielc.com |

| Fast Analysis Option | UPLC with 3 µm particle columns | sielc.com |

Reversed-phase thin-layer chromatography (RP-TLC) is another valuable technique for the separation and analysis of hydrophobic compounds like long-chain esters. akjournals.comakjournals.com In this modality, the stationary phase is nonpolar, and the mobile phase is polar, which is the opposite of normal-phase chromatography. walisongo.ac.id The most common stationary phases for RP-TLC are alkylsiloxane-bonded silica (B1680970) gels, particularly those with octadecyl (C18 or RP-18) functional groups. chromatographyonline.comwalisongo.ac.id These plates are hydrophobic but can be wettable with aqueous mobile phases. carlroth.comuvison.com

For long-chain fatty acids and their esters, RP-TLC has been used effectively with various mobile phases. akjournals.comakjournals.com The mobile phase is optimized for strength and selectivity and often comprises a mixture of solvents like methanol (B129727), acetonitrile, or tetrahydrofuran (B95107) with water. chromatographyonline.com For instance, a mobile phase of n-hexane:acetonitrile:ethanol (15:35:50 v/v) has been used with RP-18 silica plates for separating lipid-soluble plant pigments. walisongo.ac.id The separation of food dyes on octadecyl-modified silica has been achieved using solvent systems containing aqueous sodium sulphate solution with methanol and acetonitrile or methyl ethyl ketone, where the pH of the mobile phase influences the separation. nih.gov Such systems demonstrate the versatility of RP-TLC in handling complex mixtures and can be adapted for the analysis of this compound.

Applications and Functional Investigations in Specialized Chemical Fields

Surfactant and Interface Science

The molecular architecture of octadecyl chloroacetate (B1199739), featuring a significant hydrophobic tail, makes it an ideal starting material for the synthesis of surface-active agents. evitachem.com Its reactive chloroacetate head group allows for the straightforward introduction of various hydrophilic moieties, enabling the design of a wide array of surfactants with tailored properties.

Octadecyl chloroacetate is a key precursor in the synthesis of various classes of surfactants through reactions targeting its reactive chlorine atom. evitachem.comvulcanchem.com The synthesis of this intermediate itself typically involves the esterification of octadecanol with chloroacetic acid or its derivatives, such as chloroacetyl chloride. evitachem.comontosight.aibu.edu.eg

This intermediate can be readily converted into different types of surfactants. For instance, cationic surfactants are produced via quaternization reactions. vulcanchem.comkeruichemical.com A notable example is the synthesis of dimeric (gemini) cationic surfactants, which can be achieved by reacting this compound with diamines like N,N,N',N'-tetramethylethylenediamine. bu.edu.eg Furthermore, it can serve as a building block for amphoteric surfactants; reaction with sodium chloroacetate can yield betaine-type surfactants. keruichemical.com The synthesis process often requires a catalyst, such as p-toluene sulphonic acid, to facilitate the initial esterification. bu.edu.eg

| Surfactant Type | General Reaction Scheme | Key Reactant | Reference |

|---|---|---|---|

| Cationic (Monomeric) | Quaternization of the chloroacetate group with a tertiary amine. | Tertiary Amines | vulcanchem.comkeruichemical.com |

| Cationic (Gemini) | Reaction with a diamine to link two this compound units. | N,N,N',N'-tetramethylethylenediamine | bu.edu.eg |

| Amphoteric (Betaine) | Reaction with a tertiary amine containing a carboxylate group or its precursor. | Sodium Chloroacetate (in a multi-step process with an amine) | keruichemical.com |

Surfactants derived from this compound are effective at modifying interfacial properties, a direct consequence of their amphipathic structure. perlego.com When introduced into a system like an oil-water mixture, these molecules preferentially adsorb at the interface to minimize the unfavorable contact between their hydrophobic octadecyl tails and the aqueous phase. perlego.com This adsorption and specific orientation at the interface leads to a reduction in the interfacial tension (IFT). wiley.comd-nb.info

The effectiveness of these surfactants is governed by their molecular structure. Studies on structurally similar zwitterionic surfactants show that properties like the critical micelle concentration (CMC)—the concentration at which micelles begin to form—and the surface tension at the CMC (γCMC) are highly dependent on the alkyl chain length and the nature of the hydrophilic headgroup. researchgate.net For example, increasing the hydrophobic chain length generally leads to a lower CMC, as the molecules have a greater tendency to self-assemble to escape the aqueous environment. researchgate.net The presence of additional functional groups, such as a hydroxyl group in the headgroup, can also influence surface activity. researchgate.net This principle allows for the fine-tuning of surfactant performance for applications like emulsification. evitachem.comacs.org

| Surfactant Structure | Alkyl Chain Length | Headgroup Feature | Effect on Critical Micelle Concentration (CMC) | Effect on Surface Tension at CMC (γCMC) | Reference |

|---|---|---|---|---|---|

| Propyl Sulfobetaine | Increasing | Standard | Decreases | Decreases | researchgate.net |

| Hydroxypropyl Sulfobetaine | Constant | Contains Hydroxyl (-OH) Group | Increases (compared to non-hydroxylated analog) | Decreases (compared to non-hydroxylated analog) | researchgate.net |

Surfactants with long alkyl chains, such as those derived from this compound, can impart significant rheological changes to aqueous solutions. whiterose.ac.uk Above their critical micelle concentration, these surfactants can self-assemble into various structures, including elongated, wormlike micelles. msu.ru As the surfactant concentration increases further, these wormlike micelles can entangle, much like polymer chains in a solution, leading to a dramatic increase in the solution's viscosity and the onset of viscoelastic behavior. msu.ru

The rheological properties of these viscoelastic surfactant (VES) systems are complex and can be characterized using techniques like oscillatory rheometry. mdpi.com Such analysis can identify a linear viscoelastic region where the elastic modulus (G') is greater than the viscous modulus (G''), indicating a gel-like structure. msu.rumdpi.com The transition from a dilute solution to a semi-dilute, entangled regime is often marked by a sharp change in viscosity as a function of concentration. msu.ru The rheology of these systems can be further modified by the addition of other components, such as polymers or salts, which can interact with the micellar structures and enhance viscosity. msu.rumdpi.com

| Concentration Regime | Micellar Structure | Rheological Behavior | Viscosity Profile | Reference |

|---|---|---|---|---|

| Dilute (Below C) | Spherical or short rod-like micelles | Liquid-like, low viscosity | Low and relatively constant | msu.ru |

| Semi-dilute (Above C) | Entangled wormlike micelles | Viscoelastic, high viscosity | Increases dramatically with concentration (power-law dependence) | msu.ru |

*C represents the crossover or entanglement concentration.

Surfactant flooding is a key chemical Enhanced Oil Recovery (EOR) technique used to mobilize residual oil that remains in reservoirs after primary and secondary recovery methods. d-nb.inforesearchgate.net The primary mechanisms are the significant reduction of interfacial tension (IFT) between the crude oil and the injection water, and the alteration of the reservoir rock's wettability. d-nb.inforesearchgate.net By lowering the IFT, surfactants reduce the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be displaced and recovered. d-nb.info

Surfactants derived from long-chain precursors like this compound are well-suited for these applications. Research on zwitterionic sulfobetaine surfactants with alkyl chains of comparable length (C12-C16) has demonstrated their potential for EOR, even under harsh reservoir conditions of high temperature and high salinity. researchgate.net For instance, a C14 hydroxypropyl sulfobetaine surfactant was shown to reduce the oil-water IFT to ultra-low levels (10⁻³ mN/m) at very low concentrations (0.03 to 0.10 wt%). researchgate.net In practice, these surfactants are often injected as part of an alkali-surfactant-polymer (ASP) or surfactant-polymer (SP) formulation, where a polymer is included to increase the viscosity of the displacing fluid, thereby improving mobility control and volumetric sweep efficiency. nih.govresearchgate.net

Polymer Chemistry and Advanced Materials Research

The reactive nature of the chloroacetate group makes this compound a valuable agent for the chemical modification of polymers, enabling the creation of advanced materials with tailored surface properties and functionalities. evitachem.com

Polymer functionalization involves the covalent attachment of specific chemical groups to a polymer backbone to impart new properties without altering the bulk characteristics of the material. scitechnol.com The chloroacetate group is an effective handle for such modifications, serving as a reactive site for grafting molecules onto various polymers. vulcanchem.comresearchgate.net

This approach can be used to control surface properties like hydrophobicity. For example, grafting octadecyl chains onto polyethylene (B3416737) via reactions involving the chloroacetate group can significantly increase the polymer's water contact angle, making it more water-repellent. vulcanchem.com Another example involves the functionalization of natural polymers like cellulose. researchgate.net Cellulose can be modified with chloroacetyl chloride to introduce chloroacetate groups, which then act as anchor points for covalently attaching other molecules through nucleophilic substitution. researchgate.net This strategy is a versatile method for introducing a wide range of functionalities, including bioactive molecules, onto polymer surfaces for applications in fields like biomedicine and advanced sensors. mdpi.comnih.gov

| Polymer Backbone | Modification Strategy | Resulting Property Change | Reference |

|---|---|---|---|

| Polyethylene | Grafting of octadecyl chains via radical-initiated reaction with a chloroacetate-containing molecule. | Increased hydrophobicity (Water contact angle increased from 85° to 112°). | vulcanchem.com |

| Cellulose | Functionalization with chloroacetyl chloride, followed by coupling with other carboxylic acids. | Creates a reactive platform for attaching various functional molecules. | researchgate.net |

| Natural Rubber | Modification to chloroacetated natural rubber to create a platform for sensor development. | Enables subsequent grafting of amine monomers for immobilizing indicator dyes. | researchgate.net |

Development of Polymer Composites and Nanocomposites

The incorporation of this compound has been explored in the development of advanced polymer composites and nanocomposites. Its long hydrophobic chain and reactive group make it a suitable agent for modifying the properties of polymer matrices. evitachem.commecsj.com

Research has also investigated the influence of the chloroacetate group on the physical properties of natural rubber composites. The interaction between chloroacetate-modified natural rubber and fillers like silica (B1680970) is enhanced through hydrogen bonding, leading to better dispersion and improved composite properties without the need for a separate coupling agent. researchgate.net

Table 1: Research Findings on this compound in Polymer Composites

| Research Area | Key Finding | Reference |

| Nanocomposite Synthesis | Can be used for surface modification of nanoparticles to improve stability and functionality in polymer matrices. | evitachem.com |

| Polymer Blends | Acts as a modifying agent to enhance hydrophobicity and compatibility with other materials. | evitachem.com |

| Natural Rubber Composites | The chloroacetate group enhances interaction with silica fillers through hydrogen bonding, improving dispersion and physical properties. | researchgate.net |

Surface Engineering of Materials

Surface engineering involves modifying the surface of a material to achieve desired properties without altering the bulk material. This compound is employed in this field to create stable, hydrophobic layers on various substrates. ontosight.aiaimspress.commdpi.com This surface modification can impart properties such as water repellency and altered surface energy.

The long octadecyl chain provides the hydrophobic character, while the reactive chloroacetate group allows for covalent attachment to surfaces containing suitable functional groups. ontosight.ai This ability to form robust surface coatings is valuable in a range of applications where control of surface properties is critical. nptel.ac.inwiley.com

Table 2: Applications of this compound in Surface Engineering

| Application | Description | Reference |

| Hydrophobic Coatings | Forms stable, water-repellent layers on material surfaces. | ontosight.ai |

| Surface Modification | Covalently bonds to surfaces to alter their chemical and physical properties. | ontosight.ai |

Contributions to Sustainable and Green Chemistry Approaches in Materials Science

The principles of green chemistry encourage the use of renewable resources and the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgpro-metrics.org The use of compounds derived from natural sources, such as fatty alcohols like octadecanol, aligns with these principles. rsc.orggoogleapis.com

This compound, derived from the 18-carbon fatty alcohol octadecanol, can be seen as contributing to sustainable chemistry when utilized in the synthesis of materials. ontosight.airsc.org Its role in improving the efficiency of composite formation and enabling the use of natural polymers contributes to the development of more sustainable materials. rsc.org The broader context of green chemistry in materials science involves exploring biodegradable composites and renewable resources to mitigate environmental impact. rsc.org

Natural Product Chemistry and Phytochemical Analysis

Recent analytical studies have identified this compound in the extracts of various plants, indicating its natural occurrence. aip.orgnih.govasianpubs.org

Identification in Botanical Extracts via Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for the separation and identification of compounds in complex mixtures like plant extracts. iscientific.org Through GC-MS analysis, this compound has been identified as a constituent in the extracts of several plant species. aip.orgnih.govasianpubs.org This analytical method allows for the determination of the presence and relative abundance of various phytochemicals. ijariie.commdpi.com

For example, a study on the epicuticular waxes of the Solanum nigrum complex identified this compound in S. americanum. asianpubs.org Another investigation focusing on the leaves of Calendula officinalis L. also reported the presence of this compound in its methanolic extract. aip.org Furthermore, GC-MS profiling of different fractions from the leaves of Rhododendron arboreum Sm. detected this compound in the chloroform (B151607) and hexane (B92381) fractions. nih.gov The identification of chloroacetic acid esters has also been noted in the analysis of banana peels. auctoresonline.orgauctoresonline.org

Investigation of Phytochemical Composition and Profile

The identification of this compound is part of a broader investigation into the phytochemical composition of various plants. nepjol.infohibiscuspublisher.commdpi.comresearchgate.net Phytochemical screening provides a qualitative understanding of the different classes of compounds present, such as alkaloids, flavonoids, and terpenoids. nepjol.infohibiscuspublisher.com Quantitative analysis, often following initial screening, determines the concentration of these constituents. nih.gov

Table 3: Identification of this compound in Botanical Extracts

| Plant Species | Extract Type/Fraction | Analytical Method | Reference |

| Calendula officinalis L. (Marigold) | Methanolic extract of leaves | GC-MS | aip.org |

| Rhododendron arboreum Sm. | Chloroform and hexane fractions of leaves | GC-MS | nih.gov |

| Solanum americanum | n-hexane extract of epicuticular waxes | GC-MS | asianpubs.org |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of molecules. u-tokyo.ac.jp For Octadecyl chloroacetate (B1199739), these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. This information is fundamental to understanding its physical and chemical properties.

Reactivity indicators, such as frontier molecular orbital energies (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and atomic charges, can be derived from these calculations. The energy gap between the HOMO and LUMO, for instance, provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites susceptible to chemical attack. In Octadecyl chloroacetate, the carbonyl carbon and the carbon bonded to the chlorine atom are expected to be electrophilic centers.

Quantum chemical calculations are also instrumental in studying reaction mechanisms involving this compound. For example, in its use as a reactant in the synthesis of other compounds, these calculations can model the transition states and intermediates of a reaction, allowing for the determination of activation energies and reaction pathways. u-tokyo.ac.jp This predictive capability is valuable in optimizing reaction conditions and in the design of novel synthetic routes.

Table 1: Calculated Molecular Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 347.0 g/mol | PubChem 2.2 |

| XLogP3 | 9.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 19 | Cactvs 3.4.8.18 |

| Exact Mass | 346.2638582 Da | PubChem 2.2 |

| Monoisotopic Mass | 346.2638582 Da | PubChem 2.2 |

| Topological Polar Surface Area | 26.3 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 23 | Cactvs 3.4.8.18 |

| Data sourced from PubChem CID 79299 nih.gov |

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations are particularly useful for investigating the behavior of amphiphilic molecules like this compound at interfaces, such as an oil-water or air-water interface. nih.gov Due to its long hydrophobic octadecyl chain and a more polar chloroacetate headgroup, this compound is expected to exhibit surfactant-like properties.

MD simulations can model the aggregation of this compound molecules at an interface, providing detailed information on their orientation, packing, and the resulting structure of the interfacial layer. rsc.org Key parameters that can be extracted from these simulations include the tilt angle of the alkyl chains with respect to the interface normal, the surface area per molecule, and the thickness of the interfacial layer. These simulations can also shed light on the dynamics of the interface, including the movement of individual molecules and the fluctuations of the interface itself.

By simulating the interaction of this compound with other molecules, such as water, ions, or other surfactants, MD can predict the formation of micelles or other self-assembled structures in bulk solution. researchgate.net The insights gained from MD simulations are crucial for applications where the interfacial properties of this compound are important, for instance, in its potential use in formulations, as a surface modifying agent, or in understanding its environmental fate and transport.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. libretexts.org These models are built upon the principle that the structure of a molecule dictates its activity and properties. meilerlab.org

For this compound, QSAR/QSPR models can be developed to predict a wide range of endpoints. libretexts.org QSPR models, for example, could predict properties such as boiling point, vapor pressure, and solubility based on a set of calculated molecular descriptors. nih.gov These descriptors are numerical representations of the chemical structure and can be derived from the molecular graph (2D descriptors) or the three-dimensional conformation of the molecule (3D descriptors). nih.gov

QSAR models could be employed to predict the potential biological activity of this compound, for instance, its antimicrobial or cytotoxic effects, by comparing its structural features to those of known active compounds. researchgate.net The development of robust and validated QSAR/QSPR models relies on a diverse and high-quality dataset of compounds for which the property or activity of interest has been experimentally measured. researchgate.net These models are valuable tools in chemical risk assessment and in the early stages of drug discovery or materials development, as they can prioritize compounds for further experimental testing and reduce the need for extensive laboratory work. libretexts.orgresearchgate.net

Table 2: Key Steps in QSAR/QSPR Model Development

| Step | Description |

| Data Set Selection | Curation of a set of molecules with known experimental data for the property or activity of interest. |

| Descriptor Calculation | Generation of numerical descriptors that encode the structural and physicochemical features of the molecules. |

| Variable Selection | Identification of the most relevant descriptors that are correlated with the endpoint being modeled. |

| Model Construction | Building a mathematical relationship between the selected descriptors and the experimental data using statistical methods. |

| Model Validation | Rigorous testing of the model's predictive power using internal and external validation techniques. |

| Based on principles of QSAR/QSPR modeling libretexts.orgresearchgate.net |

Prediction of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic signatures of molecules, which can be a valuable tool for their identification and characterization. arxiv.org For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra can be compared with experimental data to confirm its structure.

Quantum chemical calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the absorption bands in its IR spectrum. nih.gov The calculated frequencies can help in the assignment of the experimentally observed peaks to specific vibrational modes of the molecule, such as the stretching of the C=O bond in the ester group or the C-Cl bond.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods. nih.gov These calculations provide a theoretical spectrum that can be compared with the experimental NMR data to aid in the assignment of signals to specific atoms within the this compound molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Mass spectrometry fragmentation patterns can also be predicted to some extent by computational methods. By analyzing the bond strengths and the stability of potential fragment ions, it is possible to rationalize the observed fragmentation pattern in the mass spectrum of this compound. These predictive tools, in conjunction with experimental spectroscopy, provide a powerful approach for the unambiguous identification and structural elucidation of chemical compounds. arxiv.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The synthesis of octadecyl chloroacetate (B1199739) traditionally relies on conventional esterification methods. However, future research is increasingly focused on developing greener, more efficient, and scalable synthetic routes.

Green Chemistry Approaches: A significant paradigm shift involves the adoption of green chemistry principles to minimize environmental impact. Research is being directed towards the use of environmentally benign catalysts to replace traditional mineral acids, which are often corrosive and generate significant waste. One promising approach is the use of solid acid catalysts or water-tolerant Lewis acids, which can be easily separated from the reaction mixture and potentially reused, simplifying downstream processing and reducing effluent. researchgate.net The exploration of solvent-free reaction conditions or the use of greener solvents is another key area of investigation.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts in ester synthesis is a rapidly growing field. Lipase-catalyzed esterification offers several advantages, including high specificity, mild reaction conditions (which helps to prevent side reactions), and biodegradability of the catalyst. rsc.org Future research will likely focus on immobilizing lipases on solid supports to enhance their stability and reusability, making the process more economically viable for industrial-scale production of octadecyl chloroacetate and similar esters. rsc.orgmdpi.com

Continuous Flow Synthesis: Continuous flow chemistry presents a significant advancement over traditional batch processing. thieme-connect.dethieme-connect.deunimi.it This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. thieme-connect.de The development of a continuous flow process for the synthesis of this compound could enable more efficient and scalable production. Research in this area may involve the design of novel microreactors and the integration of in-line purification techniques. thieme-connect.deunimi.it A study on the synthesis of esters from biomass-derived furfuryl alcohol demonstrated a successful transition from batch to a continuous flow reactor, achieving up to 96.8% conversion with a residence time of just 10.5 minutes. rsc.org

| Synthetic Approach | Key Advantages | Potential Research Focus for this compound |

| Green Chemistry | Reduced environmental impact, catalyst reusability, simplified purification. researchgate.net | Development of recyclable solid acid catalysts, exploration of solvent-free reaction conditions. |

| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts. rsc.org | Screening for robust lipases, optimization of enzyme immobilization techniques for enhanced stability. mdpi.com |

| Continuous Flow | Enhanced safety, improved process control, higher yields, scalability. thieme-connect.dethieme-connect.de | Design of microreactor systems, integration of in-line monitoring and purification. unimi.it |

Development of Advanced Analytical Methodologies

The accurate characterization and quantification of this compound, including the detection of trace impurities, are crucial for its application in various fields. Future research will focus on the development of more sensitive, rapid, and comprehensive analytical methods.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for the analysis of esters. taylorfrancis.comrasayanjournal.co.in For this compound, a reverse-phase HPLC method has been described, which can be adapted for fast UPLC (Ultra-Performance Liquid Chromatography) applications using columns with smaller particle sizes. sielc.com Future work could involve the development of novel stationary phases to improve separation efficiency and the use of more sensitive detectors. Gas chromatography coupled with Flame Ionization Detection (GC-FID) is another powerful tool for quantifying chloroacetate esters and their potential impurities. rasayanjournal.co.injapsonline.comnih.govjapsonline.com The derivatization of chloroacetyl chloride into methyl 2-chloroacetate allows for its indirect quantification by GC-FID, with low limits of detection and quantification. japsonline.comjapsonline.com

Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry (e.g., LC-MS/MS, GC-MS) provides a high degree of sensitivity and selectivity, enabling the identification and quantification of this compound and related compounds even at trace levels. researchgate.net This is particularly important for identifying potential genotoxic impurities. nih.gov Advanced MS techniques can also provide structural information for the unambiguous identification of unknown byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of fatty acid esters. nih.govaocs.orgaocs.orgyoutube.com Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, including the position of functional groups and the length of the alkyl chain. aocs.orgresearchgate.net Future research may involve the use of higher-field NMR spectrometers and advanced NMR techniques to gain deeper insights into the conformational properties and intermolecular interactions of this compound.

| Analytical Technique | Application for this compound | Future Research Directions |

| HPLC/UPLC | Quantification and purity assessment. sielc.com | Development of new stationary phases for improved resolution, hyphenation with advanced detectors. |

| GC-FID/GC-MS | Trace impurity analysis, quantification of related chloroacetate esters. rasayanjournal.co.injapsonline.comnih.gov | Miniaturization of instruments for on-site analysis, development of new derivatization reagents. nih.gov |

| LC-MS/MS | Highly sensitive and selective quantification, structural identification of byproducts. researchgate.net | Application in complex matrices, development of high-throughput screening methods. |

| NMR Spectroscopy | Unambiguous structural confirmation, characterization of isomeric purity. nih.govaocs.orgresearchgate.net | Use of advanced NMR pulse sequences for detailed structural analysis, solid-state NMR for material characterization. |

Expansion of Application Domains in Material Science and Biotechnology

The unique combination of a long alkyl chain and a reactive chloroacetyl group in this compound makes it a versatile building block for the synthesis of novel materials and for applications in biotechnology.

Material Science: The long octadecyl chain imparts hydrophobicity, while the chloroacetyl group provides a reactive site for further chemical modification. This dual functionality makes this compound a promising candidate for use as a surface-modifying agent to create hydrophobic coatings on various substrates. In polymer science, it can be used as a monomer or a functionalizing agent to introduce long alkyl chains into polymer backbones, thereby modifying their physical properties such as flexibility and processability. The functionalization of fatty acid alkyl esters has been explored for their use as bioplasticizers in polymers like PVC, offering a renewable alternative to petroleum-based phthalates. umn.edugoogle.com Furthermore, the principles of using chlorine chemistry for the synthesis of chemically recyclable polymers could be extended to monomers derived from this compound, contributing to a circular economy. nih.govrsc.org

Biotechnology: In the realm of biotechnology, functionalized long-chain fatty acid esters are being investigated for a variety of applications. The ability to modify the chloroacetyl group with different functionalities opens up possibilities for its use in drug delivery systems, where the long alkyl chain can facilitate interaction with cell membranes. There is growing interest in the industrial use of lipases to produce fatty acid esters for cosmetics and personal care products, where they can act as emollients, emulsifiers, and thickening agents. researchgate.net The modification of plant lipids through biotechnology to produce "designer" fatty acids and their derivatives for industrial applications is an active area of research. nih.gov Additionally, certain fatty acid esters of hydroxy fatty acids have shown potential as therapeutic agents for obesity-related diseases, suggesting that other functionalized fatty acid esters like this compound could be explored for their biological activities. nih.gov

| Application Domain | Potential Role of this compound | Future Research Focus |

| Material Science | Surface modifying agent, monomer for specialty polymers, precursor for bioplasticizers. umn.edugoogle.com | Synthesis and characterization of polymers incorporating this compound, evaluation of its performance as a hydrophobic coating. |

| Biotechnology | Intermediate for synthesizing cosmetic ingredients, building block for drug delivery systems. researchgate.net | Investigation of the biocompatibility and biodegradability of this compound derivatives, exploration of its potential as a precursor for bioactive molecules. nih.govnih.gov |

Integration of In Silico and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating research and development. In the context of this compound, in silico methods can provide valuable insights into its synthesis, properties, and potential applications.

Reaction Mechanism and Kinetics: Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of esterification, helping to identify the rate-determining steps and optimize reaction conditions. researchgate.netmdpi.comnih.gov For example, DFT studies can be used to evaluate the efficacy of different catalysts and to understand the role of solvents in the reaction. nih.gov This theoretical understanding can guide the design of more efficient synthetic processes.

Process and Reactor Design: Computational Fluid Dynamics (CFD) is a powerful tool for modeling and simulating fluid flow and chemical reactions in reactors. researchgate.netspinchem.comacs.orgzoneflowtech.com CFD can be used to optimize the design of stirred tank or continuous flow reactors for the synthesis of this compound, ensuring efficient mixing and heat transfer, which are critical for maximizing yield and purity. researchgate.netacs.org

Predictive Modeling of Properties and Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and biological activities of this compound and its derivatives. researchgate.netnih.govnih.gov By correlating molecular structure with specific properties, QSAR models can guide the design of new molecules with desired characteristics, reducing the need for extensive experimental screening. researchgate.net This approach is particularly valuable in the early stages of developing new materials or therapeutic agents.

| In Silico Approach | Application to this compound | Expected Outcomes |

| DFT Calculations | Elucidation of reaction mechanisms, catalyst screening. researchgate.netmdpi.comnih.gov | Deeper understanding of the esterification process, rational design of more efficient catalysts. |

| CFD Modeling | Optimization of reactor design and operating conditions. researchgate.netspinchem.comacs.org | Improved reactor performance, enhanced scalability of the synthesis process. zoneflowtech.com |

| QSAR Modeling | Prediction of physicochemical properties and biological activities. researchgate.netnih.govnih.gov | Accelerated discovery of new applications, targeted design of novel derivatives. |

Q & A

Q. What are the standard methods for synthesizing octadecyl chloroacetate, and how can yield be optimized?

this compound is typically synthesized via esterification of chloroacetic acid with octadecyl alcohol. A common method involves refluxing chloroacetic acid (0.5 mol) with octadecyl alcohol (0.5 mol) in the presence of sulfuric acid as a catalyst and benzene as a solvent for 7 hours . Post-reaction, the mixture is neutralized with sodium carbonate, dried, and purified via vacuum distillation. Yields range from 65% to 95%, depending on reaction conditions. Optimization strategies include adjusting molar ratios, temperature (e.g., 25–40°C for neutralization steps), and catalyst concentration .

Table 1: Synthesis Conditions for Alkyl Chloroacetates

| Alkyl Chain Length | Reaction Time (h) | Boiling Point (°C/mmHg) | Yield (%) |

|---|---|---|---|

| Pentadecyl | 7 | 163–166/8 | 65–95 |

| Hexadecyl | 7 | 218–220/10 | 65–95 |

| Octadecyl* | 7 | (Extrapolated) | 65–95 |

| *Extrapolated from analogous procedures . |

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols for chloroacetate derivatives include:

- Eye/Skin Exposure : Immediate flushing with water for 15 minutes, followed by medical consultation .

- Inhalation/Ingestion : Use fume hoods, wear PPE, and avoid ingestion; seek medical attention if exposed .

- Storage : Store in airtight containers away from moisture and incompatible substances (e.g., strong bases). Toxicity data for this compound is limited, but related compounds (e.g., sodium chloroacetate) are classified as toxic upon ingestion or inhalation .

Q. What characterization techniques are critical for verifying this compound purity and structure?

Key methods include:

- Boiling Point Analysis : Compare observed values with literature data (e.g., hexadecyl chloroacetate: 218–220°C at 10 mmHg) .

- NMR Spectroscopy : Confirm ester linkage (e.g., carbonyl peak at ~170 ppm in NMR).

- Chromatography : Use HPLC with C18 columns (e.g., Shim-pack GIS C18) to assess purity .

Advanced Research Questions

Q. How can HPLC methods be tailored for analyzing this compound in complex mixtures?

Reversed-phase HPLC with octadecyl-bonded columns (e.g., Shim-pack GIS C18) is optimal. Recommended conditions:

- Mobile Phase : Acetonitrile/water (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 210–220 nm for ester groups.

- Column Specifications : 4.6 mm × 150 mm, 5 μm particle size, 110 Å pore size for biomolecules .

Table 2: HPLC Column Selection for Chloroacetate Analysis

| Column Type | Bonded Phase | Applications |

|---|---|---|

| Shim-pack GIS C18 | Octadecyl groups | Routine reversed-phase analysis |

| Shim-pack RP-Shield | Polar-embedded C18 | High-pH stability |

Q. What enzymatic pathways degrade chloroacetate derivatives, and how can they be studied?

Hydrolytic dehalogenases (e.g., PA0810) may catalyze chloroacetate degradation, though substrate specificity varies. Kinetic assays at optimal pH (e.g., 7.5–8.5) and temperature (30–40°C) can assess enzyme activity. Use NMR or ion chromatography to monitor chloride release as a degradation marker .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent NMR or chromatographic results)?

- Replicate Experiments : Ensure reproducibility under controlled conditions .

- Cross-Validation : Combine multiple techniques (e.g., HPLC, GC-MS) to confirm results.

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies .

Q. What strategies improve the stability of this compound during long-term storage?

- Temperature Control : Store at –20°C to slow hydrolysis.

- Desiccants : Use silica gel to minimize moisture exposure.

- Light Protection : Use amber vials to prevent photodegradation .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.